molecular formula C13H11NO2 B3057398 1,1'-Biphenyl, methylnitro- CAS No. 80182-39-4

1,1'-Biphenyl, methylnitro-

Cat. No.: B3057398
CAS No.: 80182-39-4
M. Wt: 213.23 g/mol
InChI Key: GKJLIVIFGFYPIV-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, methylnitro- is an aromatic compound consisting of two benzene rings connected by a single bond, with a methyl group and a nitro group attached to one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Biphenyl, methylnitro- can be synthesized through several methods. One common approach involves the nitration of 1,1’-biphenyl with a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products. The nitration process introduces a nitro group onto the biphenyl structure.

Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives. For example, isopropyl nitrite can be used to diazotize aniline derivatives, which then undergo a coupling reaction with benzene derivatives in the presence of a copper chloride catalyst .

Industrial Production Methods

Industrial production of 1,1’-Biphenyl, methylnitro- often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, methylnitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.

    Reduction: Iron and hydrochloric acid or catalytic hydrogenation.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 1,1’-Biphenyl, methylamino-.

    Oxidation: 1,1’-Biphenyl, carboxylic acid.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, methylnitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, nitro-: Lacks the methyl group, making it less hydrophobic.

    1,1’-Biphenyl, methyl-: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.

    1,1’-Biphenyl, dimethyl-: Contains two methyl groups, altering its physical and chemical properties.

Uniqueness

1,1’-Biphenyl, methylnitro- is unique due to the presence of both a methyl and a nitro group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications, including organic synthesis and materials science .

Properties

IUPAC Name

1-methyl-2-nitro-3-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJLIVIFGFYPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554911
Record name 3-Methyl-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80182-39-4
Record name 3-Methyl-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

During a two hour period isoamyl nitrite (92.43 g, 0.189 mole) was added to a stirred solution of 3-methyl-2-nitroaniline (60.0 g, 0.394 mole) in 352 ml of benzene. The reaction mixture was stirred at room temperature for approximately 18 hours, then heated at 65° for five hours. The reaction mixture was cooled and the solvent removed by distillation under reduced pressure to give an oil. The oil was diluted with n-heptane and the solvent removed by distillation under reduced pressure to give an oil. The oil was slurried with 100 g silica gel in 300 ml of n-heptane for 15 minutes, then allowed to stand for approximately 18 hours. The slurry was filtered and the filter cake rinsed with toluene. The filtrate was subjected to column chromatography on 500 g of silica gel, elution with toluene:n-heptane (15.85), to give an oil. The oil was rechromatographed on 480 g of silica gel, elution with toluene:n-heptane (15:85), to give 3-methyl-2-nitro-[1,1'-biphenyl].
Quantity
92.43 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
352 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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